COUMARIN, 4-HYDROXY-3-(m-TOLYL)-
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Overview
Description
COUMARIN, 4-HYDROXY-3-(m-TOLYL)-: is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their sweet scent and are used in perfumes, cosmetics, and as flavoring agents
Preparation Methods
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: This method involves the condensation of phenols with β-ketoesters or carboxylic acids in the presence of a catalyst such as sulfuric acid.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Industrial Production Methods: Industrial production often utilizes the Pechmann condensation due to its efficiency and the availability of starting materials. The reaction is typically carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, with common reagents including halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced coumarin derivatives.
Substitution: Halogenated or nitrated coumarin derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of various heterocyclic compounds.
- Employed in the development of fluorescent probes and dyes .
Biology:
- Studied for its potential as an antioxidant and antimicrobial agent.
- Investigated for its role in enzyme inhibition and interaction with biological macromolecules .
Medicine:
- Explored for its anticancer properties, particularly in the development of novel chemotherapeutic agents.
- Potential use in the treatment of neurodegenerative diseases due to its ability to interact with specific molecular targets .
Industry:
- Utilized in the production of perfumes and flavoring agents due to its pleasant aroma.
- Applied in the development of materials with specific photophysical properties .
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-(m-TOLYL)-COUMARIN involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. This compound can also interact with DNA and proteins, leading to changes in their structure and function .
Molecular Targets and Pathways:
Enzyme Inhibition: Inhibits enzymes like tyrosinase and acetylcholinesterase.
DNA Interaction: Binds to DNA, causing conformational changes that affect replication and transcription.
Comparison with Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
4-Hydroxycoumarin: A derivative with enhanced biological activity, used in the synthesis of anticoagulants like warfarin.
3-(m-Tolyl)-Coumarin: Similar structure but lacks the hydroxyl group at the 4-position, leading to different reactivity and applications.
Uniqueness: 4-HYDROXY-3-(m-TOLYL)-COUMARIN is unique due to the presence of both the hydroxyl group and the m-tolyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
73791-17-0 |
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Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methylphenyl)chromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-5-4-6-11(9-10)14-15(17)12-7-2-3-8-13(12)19-16(14)18/h2-9,17H,1H3 |
InChI Key |
FNRLJHYJDIQOIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
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